molecular formula C17H12N2O3S2 B2403245 (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-36-6

(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2403245
CAS No.: 307525-36-6
M. Wt: 356.41
InChI Key: SWZMWJAQVFXYIJ-GDNBJRDFSA-N
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Description

The compound (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, a class of heterocyclic compounds with a 4-thiazolidinone core. These derivatives are characterized by a sulfur atom at position 2 and a ketone group at position 2. The Z-configuration of the exocyclic double bond (C5=N) is critical for molecular planarity and biological interactions .

Key structural features of this compound include:

  • Position 3 substitution: A 2-methylphenyl group, which enhances steric bulk and influences electronic interactions.

Rhodanine derivatives are extensively studied for their antimicrobial, antiviral, and enzyme-inhibitory properties. The 4-nitro substituent in this compound may enhance binding to biological targets, such as viral polymerases or fungal enzymes .

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-11-4-2-3-5-14(11)18-16(20)15(24-17(18)23)10-12-6-8-13(9-7-12)19(21)22/h2-10H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMWJAQVFXYIJ-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This thiazolidin-4-one derivative features a thiazolidine ring with various substituents that influence its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. Recent studies indicate that modifications at different positions of the thiazolidine ring can enhance anticancer properties. For instance, compounds with electron-withdrawing groups at the phenyl position have demonstrated improved efficacy against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT2915.2Induction of apoptosis
Compound BH46012.5Inhibition of cell proliferation
(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]MCF7 (breast cancer)18.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Thiazolidin-4-one derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of a nitro group is particularly significant in enhancing antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundBacteriaZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus22
(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]Pseudomonas aeruginosa18

Anti-inflammatory and Analgesic Properties

Thiazolidin-4-one derivatives are also noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their analgesic properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern on the thiazolidine ring significantly affects biological activity. For example:

  • Electron-withdrawing groups enhance anticancer activity.
  • Hydrophobic substituents improve antimicrobial potency.
  • The presence of hydroxyl groups is crucial for strong tyrosinase inhibition, which is linked to skin pigmentation disorders .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the anticancer effects of various thiazolidinone derivatives, including our compound of interest, against multiple cancer cell lines. Results indicated a promising reduction in cell viability, suggesting potential for further development as an anticancer agent .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of substituent modifications in enhancing efficacy .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that compounds with thiazolidinone cores exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have shown superior activity compared to traditional antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazolidinone derivatives, revealing that some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 37.9 μM against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of specific substituents on the benzylidene moiety was found to enhance antibacterial potency.

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer potential. The compound (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is part of a broader class of compounds that have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

Research has demonstrated that certain thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of programmed cell death . For example, compounds with similar structural features were effective against several cancer cell lines, showing IC50 values in the nanomolar range .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazolidinones are being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.

Research Findings

Studies indicate that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases . This aspect broadens the scope of application for this compound beyond infectious diseases and cancer.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves reactions that yield high purity and yield rates. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Synthesis Overview

The compound can be synthesized through a series of condensation reactions involving thiazolidinone precursors and substituted benzaldehydes. The variations in substituents significantly affect the biological activity, suggesting a targeted approach to drug design .

Comparison with Similar Compounds

Substituent Variations at Positions 3 and 5

The table below summarizes structural analogs and their substituents:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Activities References
Target Compound 2-Methylphenyl 4-Nitrobenzylidene Potential antiviral activity
(5Z)-3-Phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Crystallographically characterized
(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Allyl 4-Nitrobenzylidene High planarity, X-ray structure solved
(5Z)-5-(3,4-Dimethoxyphenylmethylidene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one Cyclopentyl 3,4-Dimethoxybenzylidene Enhanced solubility, CNS activity
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate None (unsubstituted) 2-Hydroxybenzylidene Antifungal activity, methanol solvate

Key Observations :

  • Steric Effects : Bulky substituents at position 3 (e.g., cyclopentyl in ) reduce molecular flexibility but may improve target specificity.
  • Hydrogen Bonding : Hydroxyl or methoxy groups (e.g., in ) enhance solubility and intermolecular interactions, critical for crystallinity and bioavailability.

Crystallographic and Structural Insights

  • Planarity and Packing: The Z-configuration ensures planarity, as seen in and , where dihedral angles between the benzylidene and thiazolidinone rings were <10° .
  • Hydrogen-Bonding Networks : Compounds with hydroxyl or nitro groups (e.g., ) form robust intermolecular interactions, stabilizing crystal lattices .

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